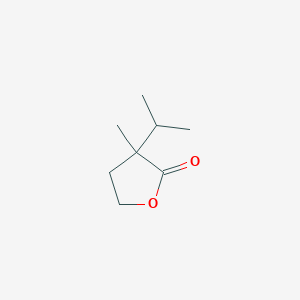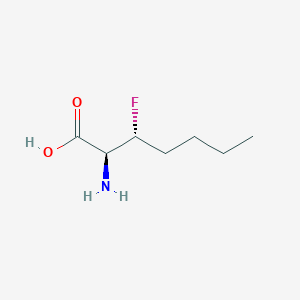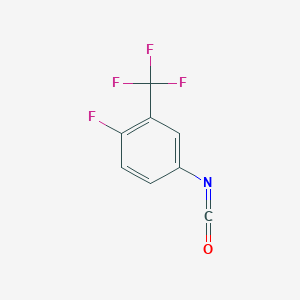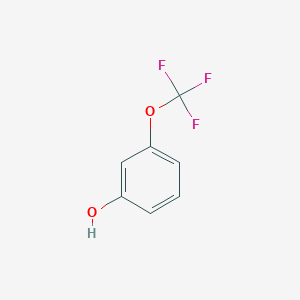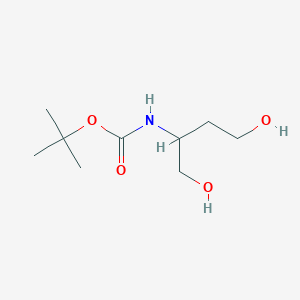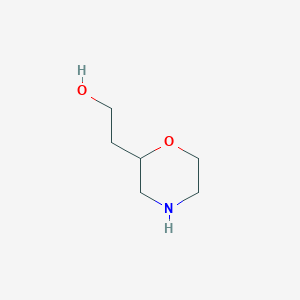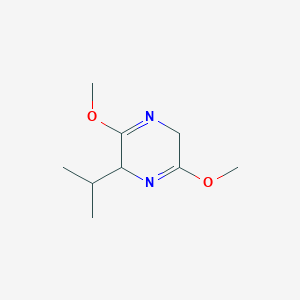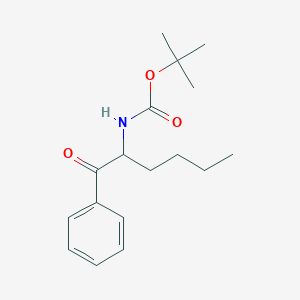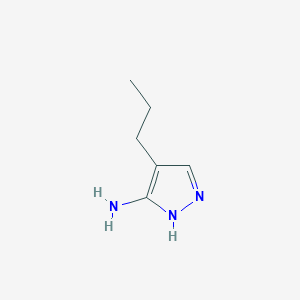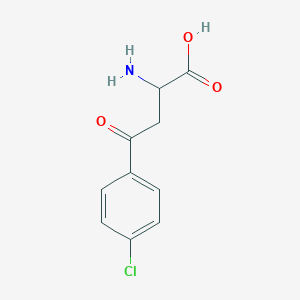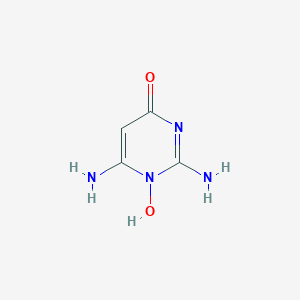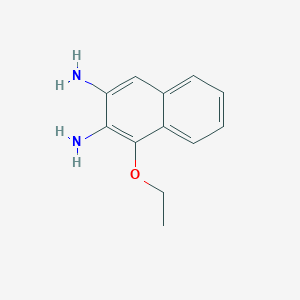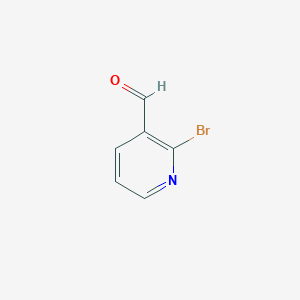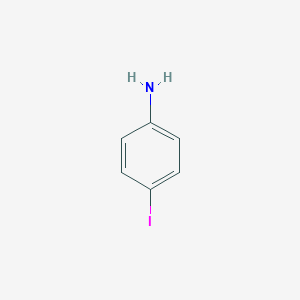
N(2),3-Ethanoguanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(2),3-Ethanoguanine (εG) is a DNA adduct that is formed by the reaction of acetaldehyde with guanine in DNA. It is a mutagenic and carcinogenic compound that has been implicated in the development of various types of cancer, including esophageal, liver, and breast cancer. In recent years, εG has gained significant attention in the scientific community due to its potential role in cancer development and its use as a biomarker for alcohol consumption.
作用機序
The mechanism of action of εG is not fully understood, but it is thought to involve the formation of DNA adducts that can cause DNA damage and promote the development of cancer. εG has been shown to induce mutations in bacterial and mammalian cells, and it has been suggested that it may contribute to the development of cancer by promoting genomic instability.
生化学的および生理学的効果
εG has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair, leading to the accumulation of mutations in DNA. εG has also been shown to induce apoptosis and inhibit cell proliferation, which may contribute to its anti-cancer effects. Additionally, εG has been shown to modulate the immune response, which may have important implications for the development of cancer.
実験室実験の利点と制限
εG has a number of advantages and limitations for laboratory experiments. One advantage is that it can be used as a biomarker for alcohol consumption, which makes it a useful tool for studying the effects of alcohol on the body. Additionally, εG is a potent mutagen that can be used to study the mechanisms of DNA damage and repair. However, one limitation of εG is that it is a complex molecule that is difficult to synthesize, which may limit its use in some laboratory experiments.
将来の方向性
There are a number of future directions for research on εG. One area of research is the development of new methods for synthesizing εG, which may make it more accessible for laboratory experiments. Another area of research is the development of new methods for detecting εG in biological samples, which may have important implications for the diagnosis and treatment of alcohol-related diseases. Additionally, further research is needed to fully understand the mechanisms of action of εG and its role in cancer development.
合成法
The synthesis of εG is a complex process that involves the reaction of acetaldehyde with guanine in DNA. This reaction results in the formation of a covalent bond between the C2 position of guanine and the C1 position of acetaldehyde, leading to the formation of εG. The synthesis of εG can be achieved through chemical synthesis or by using enzymatic methods.
科学的研究の応用
εG has been extensively studied in the context of cancer research. It has been shown to be a potent mutagen that can cause DNA damage and promote the development of cancer. εG has also been used as a biomarker for alcohol consumption, as it is formed as a result of the metabolism of alcohol in the body. This has important implications for the diagnosis and treatment of alcohol-related diseases.
特性
CAS番号 |
126854-10-2 |
|---|---|
製品名 |
N(2),3-Ethanoguanine |
分子式 |
C7H7N5O |
分子量 |
177.16 g/mol |
IUPAC名 |
3,6,7,8-tetrahydroimidazo[2,1-b]purin-4-one |
InChI |
InChI=1S/C7H7N5O/c13-6-4-5(10-3-9-4)12-2-1-8-7(12)11-6/h3H,1-2H2,(H,9,10)(H,8,11,13) |
InChIキー |
SQOABKWCLWEBHA-UHFFFAOYSA-N |
異性体SMILES |
C1CN2C3=C(C(=O)NC2=N1)NC=N3 |
SMILES |
C1CN2C3=C(C(=O)N=C2N1)NC=N3 |
正規SMILES |
C1CN2C3=C(C(=O)N=C2N1)NC=N3 |
その他のCAS番号 |
126854-10-2 |
同義語 |
N(2),3-ethanoguanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



